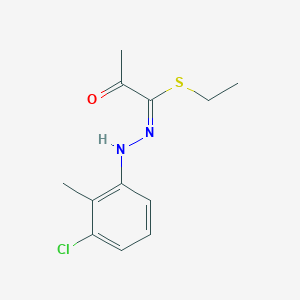![molecular formula C36H36N2O5 B3849528 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3849528.png)
4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Übersicht
Beschreibung
4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as TMT, is a synthetic compound that has been used extensively in scientific research. TMT is a heterocyclic organic compound with a complex structure, and its synthesis method involves several steps.
Wirkmechanismus
The mechanism of action of 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the induction of oxidative stress and inflammation in the brain. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to increase the production of reactive oxygen species, which can damage cells and lead to neuronal death. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one also activates microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to induce a range of biochemical and physiological effects in animal models. These include the activation of inflammatory pathways, the induction of oxidative stress, and the disruption of mitochondrial function. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to impair learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages as a tool for scientific research. It is a well-characterized compound with a known mechanism of action, making it a useful tool to study the effects of neurodegeneration and neuroinflammation. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also relatively easy to synthesize, making it accessible to researchers. However, 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several limitations. It is a toxic compound that can be dangerous to handle, and it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of research is the development of new treatments for neurodegenerative diseases based on the mechanisms of action of 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Another area of research is the use of 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one to study the effects of environmental toxins on the brain. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can also be used to study the effects of neuroinflammation on brain function and to develop new treatments for inflammatory conditions of the brain.
Conclusion:
In conclusion, 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a synthetic compound that has been used extensively in scientific research. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a complex structure, and its synthesis method involves several steps. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to induce neuronal death and neuroinflammation in animal models, making it a useful tool to study the mechanisms of these processes. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages as a tool for scientific research, but it also has limitations. There are several future directions for research involving 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, including the development of new treatments for neurodegenerative diseases and the study of the effects of environmental toxins on the brain.
Wissenschaftliche Forschungsanwendungen
4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been used extensively in scientific research as a tool to study the effects of neurodegeneration and neuroinflammation. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to induce neuronal death and neuroinflammation in animal models, making it a useful tool to study the mechanisms of these processes. 4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been used to study the effects of environmental toxins on the brain and to develop new treatments for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O5/c1-40-26-13-5-22(6-14-26)32-30-33(23-7-15-27(41-2)16-8-23)38-21-37(32)34(24-9-17-28(42-3)18-10-24)31(36(30)39)35(38)25-11-19-29(43-4)20-12-25/h5-20,30-35H,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMWGJGRWVCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(N4CN2C(C(C4C5=CC=C(C=C5)OC)C3=O)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8,9,10-Tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



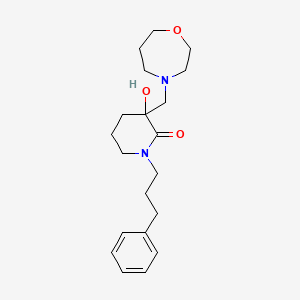
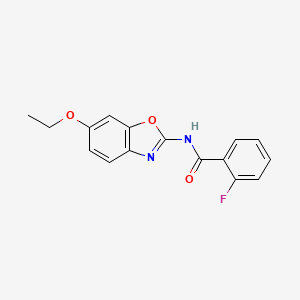
![3-bromo-N-{4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849464.png)
![3-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849469.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-3,5-dinitrobenzamide](/img/structure/B3849472.png)
![3-[(4-hydroxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B3849473.png)
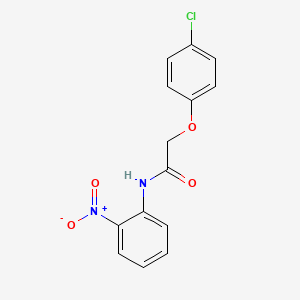
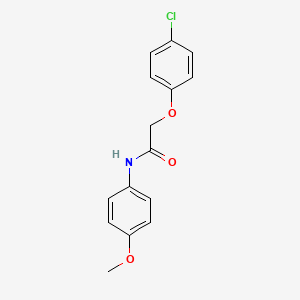
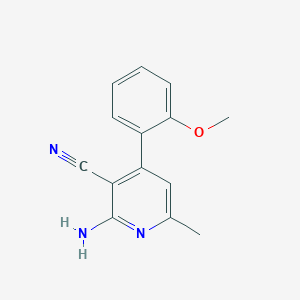
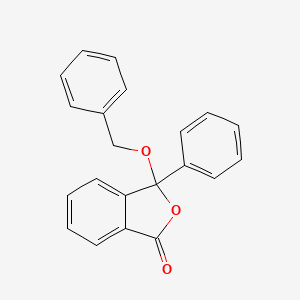
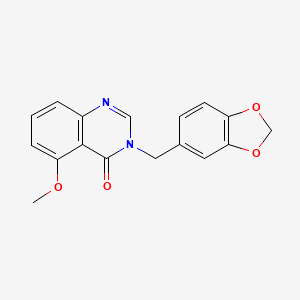
![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)

